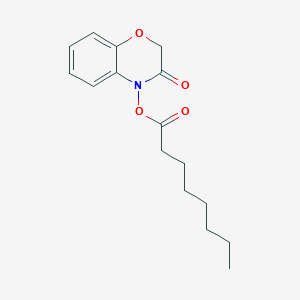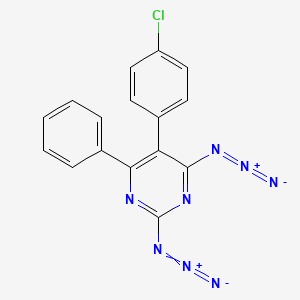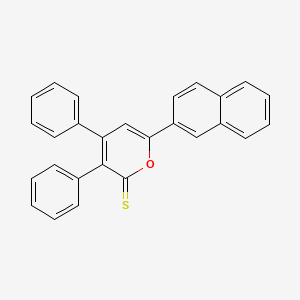![molecular formula C17H10F6N2O3S B12608485 Benzenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)- CAS No. 646039-67-0](/img/structure/B12608485.png)
Benzenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)- is a complex organic compound characterized by the presence of a benzenesulfonamide group, a trifluoromethyl-substituted phenyl ring, and an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)- typically involves multiple steps. One common method includes the reaction of 3,5-bis(trifluoromethyl)aniline with a suitable sulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with an oxazole derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .
化学反応の分析
Types of Reactions
Benzenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The trifluoromethyl groups and the oxazole ring can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amines, and various substituted compounds depending on the specific reagents and conditions used .
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, Benzenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)- is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. It has shown activity against certain cancer cell lines and is being explored as a potential anticancer agent .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .
作用機序
The mechanism of action of Benzenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)- involves its interaction with specific molecular targets. For example, it can inhibit the activity of carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH regulation within the cells, leading to cell death . The compound’s trifluoromethyl groups and oxazole ring play crucial roles in binding to the enzyme’s active site .
類似化合物との比較
Similar Compounds
N,N-Bis(trifluoromethylsulfonyl)aniline: This compound shares the trifluoromethyl and sulfonamide functionalities but lacks the oxazole ring.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound contains similar trifluoromethyl-substituted phenyl rings but has a thiourea group instead of a sulfonamide.
Uniqueness
Benzenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)- is unique due to the presence of both trifluoromethyl groups and an oxazole ring, which confer distinct chemical properties and biological activities. Its ability to inhibit specific enzymes and its potential therapeutic applications set it apart from other similar compounds .
特性
CAS番号 |
646039-67-0 |
|---|---|
分子式 |
C17H10F6N2O3S |
分子量 |
436.3 g/mol |
IUPAC名 |
N-[3,5-bis(trifluoromethyl)phenyl]-4-(1,3-oxazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H10F6N2O3S/c18-16(19,20)11-7-12(17(21,22)23)9-13(8-11)25-29(26,27)14-3-1-10(2-4-14)15-24-5-6-28-15/h1-9,25H |
InChIキー |
QEVAFBPQVOCYOF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC=CO2)S(=O)(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Acetyl-9-chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12608404.png)


![6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide](/img/structure/B12608411.png)
![2-(3-Bromo-phenyl)-4-methyl-2,5-dihydro-[1,2,3]thiadiazole 1,1-dioxide](/img/structure/B12608423.png)
![5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12608437.png)








